Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate
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Overview
Description
Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with a fluorine atom at the 2-position and a pyrrolidin-3-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate typically involves a multi-step processThe reaction conditions often involve the use of fluorinating agents and pyrrolidine derivatives under controlled temperatures and pressures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom and pyrrolidin-3-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or halides .
Scientific Research Applications
Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and pyrrolidin-3-yl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate: Unique due to the presence of both fluorine and pyrrolidin-3-yl groups.
Methyl 2-chloro-4-pyrrolidin-3-ylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-fluoro-4-piperidin-3-ylbenzoate: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
This compound is unique due to the specific combination of the fluorine atom and pyrrolidin-3-yl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrrolidin-3-yl group contributes to its binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C12H14FNO2 |
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Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)10-3-2-8(6-11(10)13)9-4-5-14-7-9/h2-3,6,9,14H,4-5,7H2,1H3 |
InChI Key |
UDPQNVPDDMEKEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CCNC2)F |
Origin of Product |
United States |
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